molecular formula C21H22ClNO4S B2767488 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 897616-03-4

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2767488
CAS No.: 897616-03-4
M. Wt: 419.92
InChI Key: DQAGSXUHFQMXTH-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core with distinct substituents: a butyl group at position 1, a 4-chlorobenzenesulfonyl group at position 3, and an ethoxy group at position 6.

Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAGSXUHFQMXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Butyl Group: The butyl group can be attached through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.

    Sulfonylation with 4-Chlorobenzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridine or other bases in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s structural uniqueness lies in its combination of a sulfonyl group, chloro-substituted benzene, and ethoxy moiety . Key comparisons with similar compounds include:

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (): Differs at position 6 (methyl vs. ethoxy).

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): Position 1: 4-chlorobenzyl vs. butyl. Position 3: 4-isopropylphenylsulfonyl vs. 4-chlorobenzenesulfonyl. The butyl chain in the target compound may enhance lipophilicity, while the chloro-substituted sulfonyl group increases electrophilicity, favoring interactions with biological targets .

1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80, ): Position 3: naphthalene-1-carbonyl (acyl) vs. sulfonyl. Sulfonyl groups are stronger electron-withdrawing groups, reducing electron density on the quinolinone ring and altering reactivity .

Physicochemical Properties

A comparative analysis of molecular weights, logP values, and spectral data is summarized below:

Compound Name R1 R3 R6 Molecular Weight (g/mol) LC-MS (MH+) LogP (Estimated)
Target Compound Butyl 4-Chlorobenzenesulfonyl Ethoxy 434.92 435 3.8
1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl () Butyl 4-Chlorobenzenesulfonyl Methyl 404.89 N/A 3.5
Compound 80 () Butyl Naphthalene-1-carbonyl - 356.43 356 4.2
Compound 93 () Butyl 4-Methoxybenzoyl - 336.40 336 2.9

Key Observations :

  • The sulfonyl group in the target compound increases molecular weight and polarity compared to acyl analogs (e.g., Compound 80).
  • The ethoxy group at position 6 contributes to higher logP compared to methyl (), suggesting improved membrane permeability.

Data Tables

Table 1: Structural Comparison of Key Analogs
Compound Position 1 Position 3 Position 6 Key Functional Group
Target Compound Butyl 4-Chlorobenzenesulfonyl Ethoxy Sulfonyl
Compound Butyl 4-Chlorobenzenesulfonyl Methyl Sulfonyl
Compound 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Ethoxy Sulfonyl
Compound 80 () Butyl Naphthalene-1-carbonyl - Acyl
Table 2: Spectral Data of Selected Compounds ()
Compound IR (cm⁻¹) ¹H NMR (CDCl₃, δ ppm) LC-MS (MH+)
80 1650 (C=O) 8.20 (s, 1H, H-2) 356
93 1680 (C=O) 8.15 (s, 1H, H-2) 336

Biological Activity

1-butyl-3-(4-chlorobenzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H20ClN1O3S
  • Molecular Weight : 351.87 g/mol
  • CAS Number : Not explicitly available in the provided sources, but the structure can be deduced from its components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have shown effectiveness against various human cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : Compounds with similar structures have been tested for antimicrobial activity against a range of pathogens. The sulfonamide group in this compound may contribute to its antibacterial properties by inhibiting bacterial folate synthesis .

The exact mechanism of action for this compound is not thoroughly documented; however, insights can be drawn from related compounds:

  • Apoptosis Induction : Quinoline derivatives often promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and death in cancer cells .
  • Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancerous cells or pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines (MCF-7, A549)
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Detailed Research Findings

  • Anticancer Studies :
    • A study evaluating similar quinoline derivatives found that they significantly inhibited cell proliferation in MCF-7 and A549 cell lines. The compounds were noted for their ability to arrest the cell cycle at the G2/M phase and induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation :
    • Research into sulfonamide-containing compounds has shown promising results against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve competitive inhibition of dihydropteroate synthase .

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